molecular formula C21H21NO6S B11108728 Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate

Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate

Cat. No.: B11108728
M. Wt: 415.5 g/mol
InChI Key: YICLUDRJTOGRBB-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting from simpler organic molecules. The process may include the following steps:

    Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid and ethanol in the presence of a catalyst such as sulfuric acid.

    Introduction of the amino group: This step involves the reaction of the benzoate with an amine, typically under mild conditions to avoid decomposition.

    Attachment of the oxo-phenylethoxy group: This step involves the reaction of the intermediate compound with an oxo-phenylethoxy derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Final assembly:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, potentially altering the compound’s reactivity and properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways, particularly those involved in inflammation and oxidative stress.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s oxo and sulfanyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-OXO-4-PHENYLBUTYRATE: This compound shares a similar oxo-phenyl structure but lacks the sulfanyl and acetyl groups, making it less reactive in certain contexts.

    METHYL 2,4-DIOXO-4-PHENYLBUTANOATE: Similar in structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    DIMETHYL 2,6-PYRIDINEDICARBOXYLATE: While structurally different, this compound also contains multiple functional groups that contribute to its reactivity.

Uniqueness

ETHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its combination of oxo, sulfanyl, and acetyl groups, which provide a diverse range of reactivity and potential applications. This makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 4-[[2-(2-oxo-2-phenacyloxyethyl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H21NO6S/c1-2-27-21(26)16-8-10-17(11-9-16)22-19(24)13-29-14-20(25)28-12-18(23)15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,22,24)

InChI Key

YICLUDRJTOGRBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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